

An In-depth Technical Guide to 2-Bromoethylammonium Bromide

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Compound of Interest

Compound Name: 2-Bromoethylammonium bromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromoethylammonium bromide**, a pivotal reagent in synthetic chemistry, with a particular focus on its applications in pharmaceutical development. This document outlines its chemical and physical properties, detailed synthesis protocols, and its role as a versatile building block in the creation of complex organic molecules.

Core Properties and Data

2-Bromoethylammonium bromide, also known as 2-bromoethylamine hydrobromide, is a valuable bifunctional compound featuring both a primary amine and a reactive alkyl bromide. This unique structure allows for sequential or selective reactions, making it a key intermediate in the synthesis of a wide array of nitrogen-containing compounds.^{[1][2]} Its physicochemical properties are summarized in the table below for easy reference.

Property	Value	Source
Molecular Weight	204.89 g/mol	[3]
Molecular Formula	C ₂ H ₇ Br ₂ N	[3]
CAS Number	2576-47-8	[3]
Appearance	White to light beige crystalline powder or crystals	[3]
Melting Point	171-176 °C	[4]
Solubility	>500 g/L in water (20 °C)	[3]
pH	2.9 (10 g/L in H ₂ O at 20 °C)	[4]

Synthesis of 2-Bromoethylammonium Bromide

The synthesis of **2-Bromoethylammonium bromide** is most commonly achieved through the bromination of ethanolamine using hydrobromic acid. Several protocols exist, with variations in reaction time and conditions. Below are two detailed experimental procedures.

Experimental Protocol 1: Liquid-Phase Synthesis

This method involves the reaction of ethanolamine with an excess of hydrobromic acid, followed by distillation and crystallization.

Materials:

- Ethanolamine (freshly distilled, bp 167–169 °C)
- Hydrobromic acid (48%, sp. gr. 1.42)
- Acetone (pre-chilled)
- Ice

Procedure:

- In a 12-L round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, place 7 L (9.94 kg) of ice-cold 48% hydrobromic acid.
- Slowly add 1 kg of ice-cold ethanolamine to the stirred hydrobromic acid.
- Attach an efficient fractionating column to the flask and heat the mixture to distill off approximately 1850 cc of liquid.
- Reduce the heating to maintain a gentle reflux for one hour.
- Continue the distillation and reflux in stages, removing progressively smaller volumes of distillate (700 cc, 600 cc, 300 cc, 250 cc, 150 cc, 100 cc, and 50 cc), with a one-hour reflux period after each distillation.
- After the final distillation, reflux the solution for an additional three hours, then distill off 2.3 L of crude hydrobromic acid. The total volume of distillate should be between 6270 cc and 6330 cc.
- While still hot (around 70 °C), pour the dark-colored residue into a 4-L beaker.
- Add 1650 cc of acetone and stir thoroughly to break up any solids.
- Cool the mixture in an icebox overnight to facilitate crystallization.
- Collect the crude **2-Bromoethylammonium bromide** by filtration and wash with acetone until the crystals are colorless.
- Air-dry the product. Further crops can be obtained by concentrating the filtrate. The typical yield is around 83%.^[5]

Experimental Protocol 2: Two-Step Gas and Liquid Phase Synthesis

This modified procedure combines a liquid-phase salt formation with a gas-phase bromination to improve reaction time.^[6]

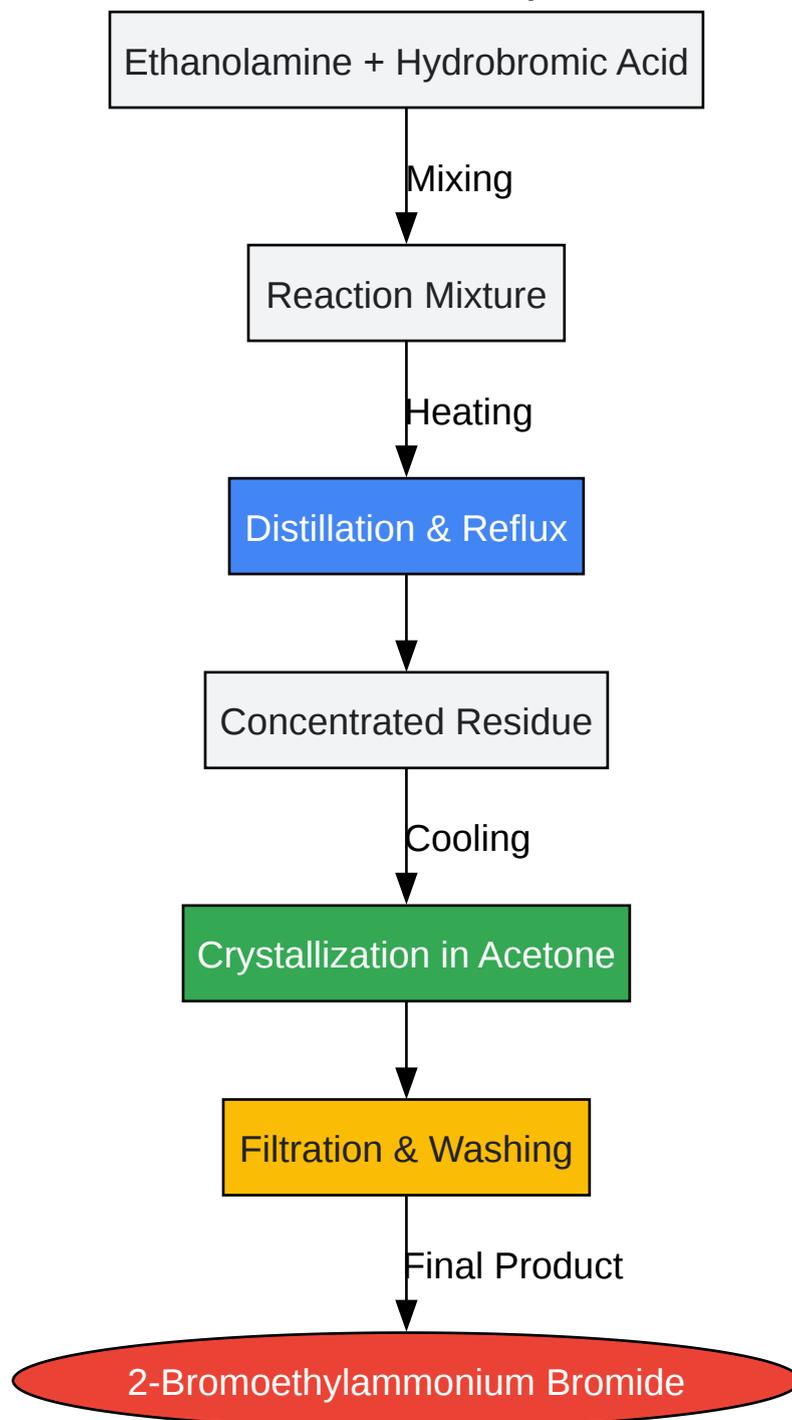
Step 1: Ethanolamine Hydrobromide Formation

- To a three-necked flask with stirring, add 30.5g of ethanolamine.
- Slowly add 86.2g of 48% hydrobromic acid via a constant pressure dropping funnel, ensuring the temperature remains below 30°C.[6]
- After the addition is complete, remove water under vacuum in a boiling water bath.
- The resulting product is pale yellow, needle-shaped crystals of ethanolamine hydrobromide (yield ~99.5%).[6]

Step 2: Bromination

- In a three-necked flask, combine 35.5g of the ethanolamine hydrobromide from Step 1 with 40ml of ethylbenzene.
- Bubble hydrogen bromide gas through the mixture while maintaining the reaction temperature at approximately 130°C.[6]
- After 4.5 hours, stop the reaction, cool the mixture, and filter to collect the product.
- Wash the product and dry it under a vacuum to obtain white, flake-like **2-Bromoethylammonium bromide** (yield ~96%).[6]

Synthesis Workflow of 2-Bromoethylammonium Bromide



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Caption: General workflow for the synthesis of **2-Bromoethylammonium bromide**.

Applications in Drug Development and Organic Synthesis

2-Bromoethylammonium bromide is a cornerstone intermediate in the pharmaceutical industry, primarily utilized for its ability to introduce an aminoethyl moiety into a target molecule. [1] This is typically achieved through nucleophilic substitution, where a nucleophile displaces the bromide ion.

A notable application is in the synthesis of the antidepressant moclobemide.[7] In this process, **2-Bromoethylammonium bromide** is reacted with morpholine to produce the key intermediate N-(2-aminoethyl)morpholine.[7]

Experimental Protocol: Synthesis of N-(2-aminoethyl)morpholine

Materials:

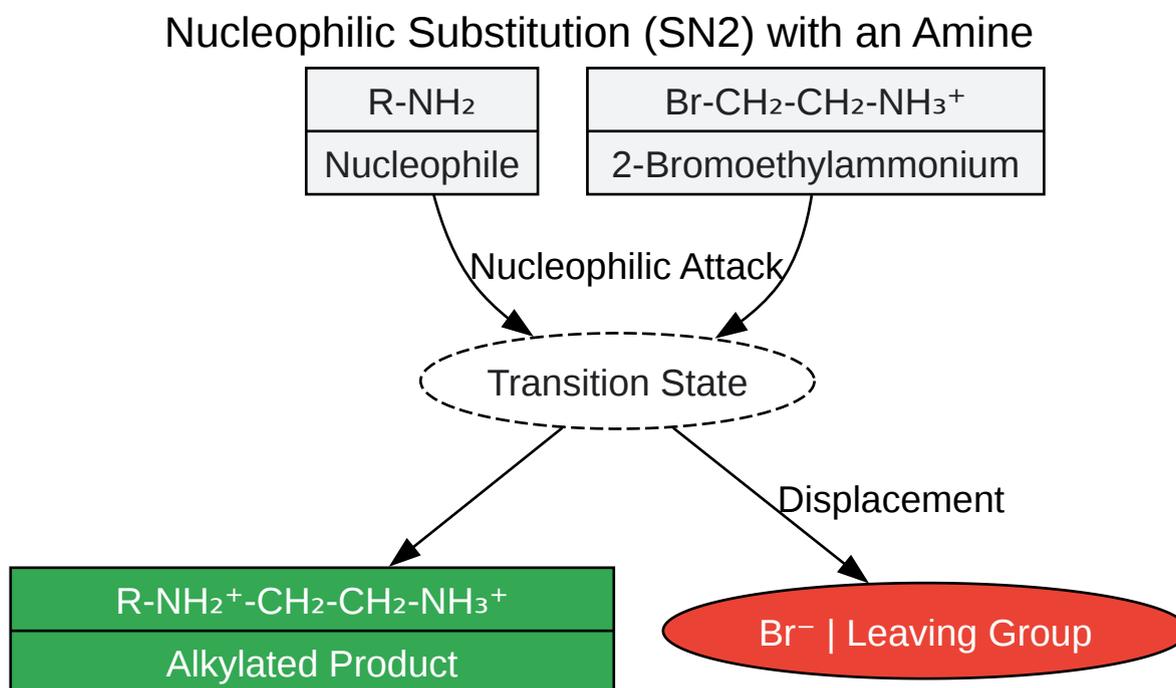
- 1,4-oxazinane (morpholine)
- 2-bromoethylamine·HBr (60% aqueous solution)
- 48% NaOH solution

Procedure:

- In a suitable reaction vessel, begin stirring 100 g (1.16 mol) of 1,4-oxazinane.
- Slowly add 131 g (0.387 mol) of a 60% aqueous solution of 2-bromoethylamine·HBr, ensuring the temperature is maintained below 90 °C over 1 to 2 hours.
- Monitor the reaction progress using gas chromatography.
- After 6-8 hours, cool the reaction mixture to room temperature.
- Add 48% NaOH solution while stirring, which will cause the precipitation of solid NaCl.
- Filter the mixture under a vacuum to remove the salt.

- The resulting liquid, containing water, excess morpholine, and the desired N-(2-aminoethyl)morpholine, is then purified by distillation.[7]

The reactivity of **2-Bromoethylammonium bromide** is centered on the electrophilic carbon atom bonded to the bromine. A nucleophile, such as an amine, will attack this carbon in an SN2 reaction, leading to the displacement of the bromide leaving group.



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Caption: Generalized SN2 reaction mechanism involving **2-Bromoethylammonium bromide**.

Safety and Handling

2-Bromoethylammonium bromide is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[8] It is also an irritant and corrosive substance that can cause severe skin and eye irritation.[9] Appropriate personal protective equipment, including gloves, goggles, and a respirator, should be worn when handling this compound.[9] It should be stored in a cool, dry, and well-ventilated area away from heat and ignition sources.[9]

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